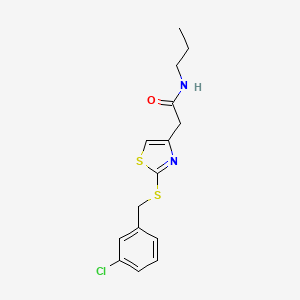

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

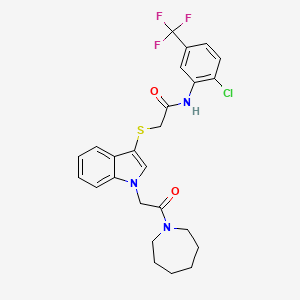

The compound “2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. They are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various acids . The exact method would depend on the specific substituents present in the desired compound.Molecular Structure Analysis

Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of this compound would be influenced by its substituents, including the 3-chlorobenzyl group and the propylacetamide group.Scientific Research Applications

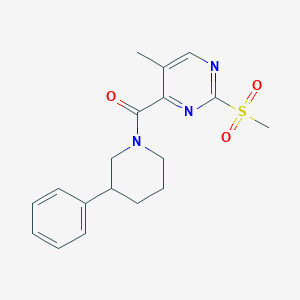

Synthesis and Structural Studies

The synthesis of related thiazolyl and thiazolidinone compounds highlights the compound's utility in generating diverse molecular architectures. For instance, Janardhan et al. (2014) demonstrated the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, showcasing a method to form ring-annulated products with the compound acting as a precursor in acceptable yields (B. Janardhan, B. Srinivas, B. Rajitha, Á. Péter, 2014). Similarly, Shukla et al. (2012) focused on the design and synthesis of BPTES analogs, potent inhibitors of kidney-type glutaminase, which involved the use of thiazolyl derivatives to improve drug-like properties (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).

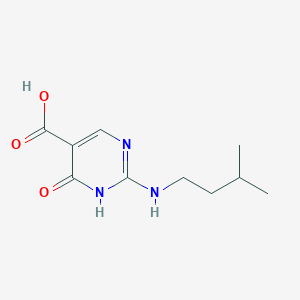

Anticancer Activities

Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluated their anticancer activities. The compounds displayed promising results against melanoma and other cancer cell lines, indicating the potential for thiazolyl derivatives in cancer therapy (M. Duran, Ş. Demirayak, 2012).

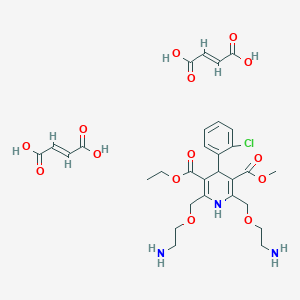

Antimicrobial and Antitumor Evaluations

Ewies and Abdelsalaam (2020) utilized 2-cyano-N-arylacetamide reagents in synthesizing nitrogenous heterocycles with demonstrated antimicrobial activities. The study underlines the compound's role in generating bioactive molecules capable of combating microbial infections (E. Ewies, Hayam A. Abdelsalaam, 2020). Additionally, Hossan (2020) synthesized thiazol-acetamide derivatives and assessed their antioxidant efficacy, further indicating the chemical's versatility in producing therapeutically valuable agents (A. Hossan, 2020).

Corrosion Inhibition

Hu et al. (2016) explored benzothiazole derivatives, structurally similar to the compound , as corrosion inhibitors for steel, revealing their potential in industrial applications to protect against corrosion in acidic environments (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS2/c1-2-6-17-14(19)8-13-10-21-15(18-13)20-9-11-4-3-5-12(16)7-11/h3-5,7,10H,2,6,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZICEUODZOTFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)

![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)

![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)

![8-(2-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2693356.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)